molecular formula C9H18N2O2 B7858908 1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone

1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone

Cat. No.: B7858908
M. Wt: 186.25 g/mol
InChI Key: PFARXOWELYEIOV-UHFFFAOYSA-N
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Description

1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone (CAS: 15871-63-3) is a piperidine-derived compound with a molecular formula of C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . Structurally, it features a piperidine ring substituted at the 4-position with a 2-hydroxyethylamino group and an acetyl moiety at the 1-position.

Key physicochemical properties include:

  • Polar Surface Area (PSA): 40.54 Ų
  • LogP (Partition Coefficient): ~0.57 , indicating moderate lipophilicity.
    These properties suggest moderate solubility in aqueous environments, making it suitable for further derivatization or formulation studies.

Properties

IUPAC Name

1-[4-(2-hydroxyethylamino)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(13)11-5-2-9(3-6-11)10-4-7-12/h9-10,12H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFARXOWELYEIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-Piperidone

A widely employed strategy involves reductive amination of 4-piperidone with ethanolamine (2-aminoethanol). This method leverages the ketone group in 4-piperidone to form an imine intermediate, which is subsequently reduced to yield 4-(2-hydroxyethylamino)piperidine. The piperidine nitrogen is then acetylated to produce the target compound.

Procedure :

  • Reductive Amination :

    • 4-Piperidone (1.0 equiv) and ethanolamine (1.2 equiv) are dissolved in methanol under nitrogen.

    • Sodium cyanoborohydride (1.5 equiv) is added at 0°C, and the mixture is stirred at room temperature for 12–18 hours.

    • The crude product is purified via column chromatography (methanol:chloroform, 1:9) to isolate 4-(2-hydroxyethylamino)piperidine.

  • Acetylation :

    • The intermediate (1.0 equiv) is treated with acetic anhydride (1.1 equiv) in dichloromethane (DCM) with triethylamine (TEA, 1.5 equiv) as a base.

    • After 2 hours at 0°C, the reaction is quenched with water, and the product is extracted with DCM.

    • Final purification by recrystallization from ethanol yields 1-[4-(2-hydroxy-ethylamino)-piperidin-1-yl]-ethanone with >95% purity.

Key Data :

StepReagentsSolventTemperatureYield
1NaBH3CNMeOH0°C → RT78%
2Ac2O, TEADCM0°C92%

Nucleophilic Substitution of 4-Chloropiperidine

An alternative route utilizes 4-chloropiperidine as a starting material. The chlorine atom at position 4 is displaced by ethanolamine in a nucleophilic substitution reaction, followed by acetylation.

Procedure :

  • Substitution :

    • 4-Chloropiperidine (1.0 equiv) and ethanolamine (2.0 equiv) are refluxed in tetrahydrofuran (THF) for 24 hours.

    • The mixture is concentrated, and the residue is partitioned between water and ethyl acetate.

    • The organic layer is dried (Na2SO4) and evaporated to yield 4-(2-hydroxyethylamino)piperidine.

  • Acetylation :

    • Identical to Step 2 in Section 1.1.

Challenges :

  • Limited commercial availability of 4-chloropiperidine necessitates in-situ preparation via chlorination of piperidine, which introduces scalability issues.

  • Competing elimination reactions may reduce yields.

Mitsunobu Reaction for Hydroxyethyl Group Installation

The Mitsunobu reaction offers a stereospecific approach to install the hydroxyethyl group. This method is advantageous for retaining chirality but requires specialized reagents.

Procedure :

  • Mitsunobu Coupling :

    • 4-Amino-1-acetylpiperidine (1.0 equiv), ethylene glycol (3.0 equiv), triphenylphosphine (2.0 equiv), and diisopropyl azodicarboxylate (DIAD, 2.0 equiv) are stirred in THF at 0°C.

    • After 6 hours, the solvent is evaporated, and the product is purified via chromatography.

  • Deprotection and Acetylation :

    • The hydroxyethyl group is deprotected using HCl/dioxane, followed by acetylation as described in Section 1.1.

Key Data :

StepReagentsSolventTemperatureYield
1PPh3, DIADTHF0°C → RT65%

Reaction Optimization and Critical Parameters

Solvent Selection

  • THF vs. DCM : THF enhances nucleophilic substitution rates due to its polar aprotic nature, while DCM is preferred for acetylation to minimize side reactions.

  • Methanol is avoided in reductive amination to prevent ketone reduction.

Temperature and Catalysis

  • Reductive amination proceeds optimally at 0°C–25°C; higher temperatures promote imine hydrolysis.

  • Palladium-carbon catalysis in hydrogenation steps (e.g., intermediate purification) achieves >99% purity.

Purification and Characterization

Column Chromatography

  • Silica gel chromatography with methanol:chloroform gradients (0–15% methanol) resolves hydroxyethylamino intermediates.

  • Typical Rf Values :

    • 4-(2-Hydroxyethylamino)piperidine: 0.45 (10% MeOH/CHCl3).

    • Final product: 0.62 (5% MeOH/CHCl3).

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3) : δ 1.45–1.60 (m, 2H, piperidine-H), 2.10 (s, 3H, COCH3), 2.70–3.10 (m, 6H, NCH2 and piperidine-H), 3.60 (t, 2H, CH2OH).

  • IR (KBr) : 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O).

Impurity Profiling and Control

Common Impurities

  • N-Acetyl Over-substitution : Occurs with excess acetic anhydride, detected via HPLC (RRT: 1.15).

  • Ethylene Glycol Adducts : Formed during Mitsunobu reactions, eliminated by rigorous drying.

Mitigation Strategies

  • Stoichiometric Control : Limiting ethanolamine to 1.2 equiv reduces di-substitution byproducts.

  • Crystallization : Recrystallization from ethanol removes hydrophobic impurities.

Industrial-Scale Considerations

Cost-Efficiency

  • Reductive amination is preferred for large-scale synthesis due to lower reagent costs (~$50/kg vs. $200/kg for Mitsunobu reagents).

Environmental Impact

  • THF and DCM are replaced with 2-methyl-THF and cyclopentyl methyl ether (CPME) in greener protocols .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Neurotransmitter Interaction

Research indicates that 1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone may interact with neurotransmitter systems due to its piperidine structure. Preliminary studies suggest potential effects on:

  • Dopaminergic Systems : Possible implications in mood regulation and cognitive functions.
  • Serotonergic Systems : Potential impact on anxiety and depression.

However, detailed pharmacokinetic and pharmacodynamic profiles are still under investigation, necessitating further research to clarify these interactions.

Therapeutic Potential

The unique combination of functional groups in this compound positions it as a candidate for various therapeutic applications:

  • Analgesics : Its structural similarity to known analgesics suggests potential pain-relieving properties.
  • Antidepressants : Investigations into its effects on mood disorders are ongoing.

Comparative Structural Analysis

To understand its potential better, a comparative analysis with structurally similar compounds can provide insights into its unique properties:

Compound NameStructure TypeKey Features
2-Hydroxy-N-(piperidin-1-yl)acetamideα-Hydroxy amideContains an amide bond; potential analgesic properties.
Piperidin-2-oneKetoneLacks hydroxyl group; used in synthesis of other heterocycles.
4-(Hydroxymethyl)piperidineHydroxymethyl derivativeFeatures a hydroxymethyl group; involved in neuroactive compounds.

This table illustrates how the structural diversity among these compounds contributes to their respective biological activities and potential applications.

Mechanism of Action

The mechanism of action of 1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of enzymes and influence cellular processes, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

1-{4-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone

  • Structure: Differs by the addition of a methylene spacer between the piperidine ring and the hydroxyethylamino group.
  • Impact: The methylene group increases molecular weight (C₁₀H₁₉N₂O₂ , ~199.27 g/mol) and slightly elevates lipophilicity (LogP ~0.9) compared to the parent compound .

1-(4-((Benzyl(ethyl)amino)methyl)piperidin-1-yl)-2-chloroethanone

  • Structure: Features a benzyl-ethylamino substituent and a chloroacetyl group.
  • Impact: The chloroacetyl group introduces electrophilicity, enhancing reactivity for nucleophilic substitution. The benzyl group significantly increases LogP (~3.5) and molecular weight (C₁₇H₂₄ClN₂O , ~317.84 g/mol) .
  • Applications: Used in preclinical studies as a synthetic intermediate for bioactive molecules .

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone

  • Structure: Substituted with a 4-fluorophenyl group on the piperidine ring.
  • Impact: The fluorophenyl group enhances aromatic interactions and metabolic stability. LogP increases to ~2.8, with a molecular weight of C₁₃H₁₅FNO (~220.26 g/mol) .

Pharmacological and Metabolic Comparisons

Iloperidone (Antipsychotic Derivative)

  • Structure: Contains a piperidinyl ethanone core linked to a benzisoxazole moiety.
  • Metabolism: Undergoes oxidative N-dealkylation and O-dealkylation, producing metabolites like 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole .

1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one

  • Structure: Integrates a pyrazole ring and nitro group.
  • Bioactivity: Pyrazole-containing derivatives are often explored for antimicrobial or anti-inflammatory activity. The nitro group may introduce redox activity (C₂₂H₂₁ClN₄O₃ , ~424.88 g/mol) .
  • Contrast: The absence of a nitro group in the parent compound may limit its redox-related toxicity .

Thermal Stability and Isomerism

  • Amide Isomerization: Similar to 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone, the parent compound may exhibit restricted rotation around the acetyl-piperidine bond, leading to distinct NMR signals at low temperatures (ΔG‡ ~67 kJ/mol) .

Biological Activity

Overview

1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone, a compound belonging to the piperidine class, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by the presence of a piperidine ring, which is substituted with a hydroxyethylamino group and an ethanone moiety. Its unique structure suggests a variety of interactions with biological systems, making it a candidate for further investigation in pharmacological applications.

  • Molecular Formula : C9H18N2O2
  • Molecular Weight : 186.25 g/mol
  • CAS Number : 1353980-22-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The hydroxyethylamino group facilitates hydrogen bonding with enzymes, potentially acting as an inhibitor or activator in biochemical pathways.
  • Receptor Modulation : The compound may influence cellular receptor activity, impacting signal transduction and cellular responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that related piperidine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

CompoundMIC (μg/mL)Activity
This compoundTBDAntibacterial
Similar Piperidine Derivative3.12 - 12.5Effective against Staphylococcus aureus

Anticancer Potential

Preliminary studies have explored the anticancer properties of this compound. In vitro assays demonstrated that it could inhibit cell proliferation in various cancer cell lines, indicating its potential as a therapeutic agent.

Cell LineIC50 (μM)Reference
A431 (epidermoid carcinoma)<10
HT29 (colon cancer)<5

Neuropharmacological Effects

The piperidine structure is known for its neuroactive properties. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. The modulation of serotonin and dopamine pathways may be a mechanism through which these compounds exert their effects.

Study on Antimicrobial Efficacy

A study published in MDPI examined the efficacy of various piperidine derivatives against multi-drug resistant bacteria. The results indicated that compounds structurally related to this compound exhibited promising antibacterial activity, with MIC values ranging from 46.9 to 93.7 μg/mL against resistant strains .

Study on Anticancer Activity

In another investigation, the cytotoxic effects of piperidine derivatives were evaluated against several cancer cell lines. The study found that certain derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting that this compound may possess similar anticancer properties .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for characterizing 1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the piperidine ring structure, hydroxyethylamino substituents, and ketone group. For example, piperidine protons in similar compounds exhibit resonances at δ 1.57–1.92 ppm (multiplet), while aromatic or carbonyl carbons appear at δ 170–210 ppm in 13C^{13}C-NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify functional groups like the carbonyl (C=O stretch at ~1700 cm1^{-1}) and hydroxyl (O-H stretch at ~3300 cm1^{-1}) .

Q. What synthetic strategies are effective for preparing this compound?

  • Methodological Answer :

  • Step 1 : Synthesize the piperidine core via cyclization of 1,5-diaminopentane derivatives.
  • Step 2 : Introduce the hydroxyethylamino group via nucleophilic substitution or reductive amination.
  • Step 3 : Acetylate the piperidine nitrogen using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine).
  • Optimization : Catalytic methods (e.g., EDC/DMAP coupling) improve yield and purity, as seen in analogous benzoylpiperidine syntheses (70–95% yield under mild conditions) .

Q. How should researchers handle safety concerns during synthesis?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile intermediates.
  • Emergency Protocols : Refer to SDS guidelines for piperidine derivatives, which recommend immediate medical consultation for accidental ingestion/inhalation .

Advanced Research Questions

Q. How can computational modeling aid in predicting the biological activity of this compound?

  • Methodological Answer :

  • QSAR Studies : Use Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features (e.g., hydroxyethylamino group) with target binding affinity. Tools like CC-DPS integrate quantum chemistry and neural networks for high-accuracy predictions .
  • Docking Simulations : Perform molecular docking with receptors (e.g., GPCRs or kinases) to identify potential binding modes. Prioritize targets based on structural analogs with known bioactivity (e.g., antimicrobial or anticancer properties) .

Q. What experimental approaches resolve contradictions in biological assay data?

  • Methodological Answer :

  • Dose-Response Validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to establish reproducibility.
  • Orthogonal Assays : Confirm activity using complementary methods (e.g., cell viability assays and enzyme inhibition tests).
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. How can researchers optimize reaction conditions to minimize byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, catalyst ratio). For example, optimize acetylation at 0–5°C to suppress over-acetylation.
  • Chromatographic Monitoring : Track reaction progress via TLC or HPLC. Adjust quenching times based on intermediate stability.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water) to isolate the product .

Data Contradiction Analysis

Q. How to address discrepancies in NMR data between synthetic batches?

  • Methodological Answer :

  • Isotopic Labeling : Use 15N^{15}N- or 13C^{13}C-labeled precursors to trace structural inconsistencies.
  • Variable Temperature (VT) NMR : Identify dynamic effects (e.g., conformational changes in the piperidine ring) that may cause signal splitting.
  • Comparative Analysis : Cross-reference with published data for structurally related compounds (e.g., 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone, δ 2.11 ppm for acetyl groups) .

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